molecular formula C7H15NO B1456904 3-(Cyclobutylamino)propan-1-ol CAS No. 1249564-26-8

3-(Cyclobutylamino)propan-1-ol

Cat. No. B1456904
M. Wt: 129.2 g/mol
InChI Key: MULXVHIMSXWXST-UHFFFAOYSA-N
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Description

“3-(Cyclobutylamino)propan-1-ol” is a chemical compound with the molecular formula C7H15NO . It is also known as N-Cyclobutyl-3-amino-1-propanol or CBAP. It is a chiral compound and exists as two enantiomers, R and S.


Synthesis Analysis

While specific synthesis methods for “3-(Cyclobutylamino)propan-1-ol” were not found in the search results, it’s worth noting that CBAP has been used as a reagent in the synthesis of different chirally pure compounds due to its unique stereochemistry.


Molecular Structure Analysis

The molecular structure of “3-(Cyclobutylamino)propan-1-ol” consists of a total of 32 bonds . There are 13 non-H bond(s), 5 rotatable bond(s), 1 four-membered ring(s), 1 secondary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antifungal Compounds : A study by Zambrano-Huerta et al. (2019) focused on synthesizing 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives with significant antifungal activity against Candida spp. strains. These compounds, related in structure to "3-(Cyclobutylamino)propan-1-ol," showed promising results in combating fungal infections without high toxicity levels (Zambrano-Huerta et al., 2019).

  • Src Kinase Inhibition and Anticancer Activity : Sharma et al. (2010) developed a series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives as Src kinase inhibitors, highlighting their potential in cancer treatment. One of these compounds exhibited potent inhibitory activity against Src kinase, suggesting its use as a therapeutic agent in cancer treatment (Sharma et al., 2010).

Chemical Synthesis and Properties

  • Synthesis of Arylamino-Purines : Ciszewski et al. (2006) described a practical synthesis of 2-Arylamino-6-alkylaminopurines, starting from 2,6-dichloropurine and involving cyclobutylamine in one of the steps. This process underlines the versatility of compounds similar to "3-(Cyclobutylamino)propan-1-ol" in synthesizing biologically active molecules (Ciszewski et al., 2006).

  • Non-Purine Xanthine Oxidase Inhibitors : A study by Šmelcerović et al. (2013) evaluated cyclodidepsipeptides, including 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione, for their xanthine oxidase inhibitory activity. This research is relevant to understanding how structurally related compounds could serve as potential treatments for conditions like gout or other inflammatory diseases (Šmelcerović et al., 2013).

Safety And Hazards

“3-(Cyclobutylamino)propan-1-ol” may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

3-(cyclobutylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-6-2-5-8-7-3-1-4-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULXVHIMSXWXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclobutylamino)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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